molecular formula C18H17N3OS B5732426 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

Cat. No.: B5732426
M. Wt: 323.4 g/mol
InChI Key: GXCSEGZGZYGGCL-UHFFFAOYSA-N
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Description

2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a synthetic organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone typically involves the following steps :

    Starting Materials: The synthesis begins with 4-methylaniline, which is converted to N-(4-methylphenyl)hydrazinecarbothioamide through a series of reactions.

    Acylation: The N-(4-methylphenyl)hydrazinecarbothioamide is then acylated to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.

    Cyclization: The acylated product undergoes cyclization to form 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.

    S-Alkylation: The triazole-thiol compound is alkylated using 2-bromo-1-phenylethanone in the presence of a base such as cesium carbonate to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone can undergo various chemical reactions, including :

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride is often used for the reduction of the carbonyl group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the triazole ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone has several scientific research applications, including :

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential cytotoxic effects against different cell lines.

    Medicine: Explored for its antibacterial, antifungal, anti-HIV, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone involves its interaction with various molecular targets and pathways . The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in the observed biological effects such as antibacterial and antifungal activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol
  • 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol
  • 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol

Uniqueness

2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is unique due to the specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-13-7-6-10-15(11-13)17-19-20-18(21(17)2)23-12-16(22)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCSEGZGZYGGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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